![molecular formula C22H23NO5 B2833814 8-(Diethylaminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-1-benzopyran-4-one CAS No. 637751-78-1](/img/structure/B2833814.png)
8-(Diethylaminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-1-benzopyran-4-one
Overview
Description
8-(diethylaminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-1-benzopyran-4-one is a member of isoflavones.
Scientific Research Applications
Antiarrhythmic and Antioxidant Effects
Research on derivatives of benzopyran and benzoxazine, which are structurally related to the compound , has shown promising antiarrhythmic effects against arrhythmias associated with ischemia-reperfusion injury. These compounds, including 2-Diethylamino-1-(5,7,8-trimethyl-2-phenyl-2,3-dihydro-benzo[1,4]oxazin-4-yl)-ethanone, exhibit combined class IB and class III antiarrhythmic properties. This suggests potential for development as antiarrhythmic agents with fewer proarrhythmic complications due to their multichannel "amiodarone-like" effect. Additionally, these compounds have been found to reduce malondialdehyde (MDA) content, indicating antioxidant properties that could contribute to heart recovery after ischemia-reperfusion (Koini et al., 2009).
Fluorescent Probes for Detection
Another study highlighted the development of novel 2-{2-[4-(N,N-diethylamino)–2–hydroxyphenyl]-1H–benzo[d]imidazol–6–yl}–2H–naphtho [1,2,3] fluorescent triazole derivatives from related chemical structures. These compounds absorb in the near-visible region and exhibit fluorescence in the blue and green regions, indicating potential as fluorescent probes for various applications, including the study of biological processes and materials science (Padalkar et al., 2015).
Anticancer Activity
Benzopsoralen derivatives, carrying either a hydroxymethyl or a diethylaminomethyl group, have shown marked antiproliferative effects in mammalian cells. This activity is attributed to their ability to inhibit topoisomerase II, especially upon UVA activation. These findings suggest potential applications in photochemotherapy and photopheresis for cancer treatment, providing a new model for studying topoisomerase inhibitors (Chilin et al., 1999).
Molecular Interaction Studies
The compound's related derivatives have been used to study molecular interactions, such as aminolysis and hydrolysis reactions, leading to novel chromones. These studies contribute to our understanding of chemical reactivity and could inform the synthesis of new materials or drugs (Jones, 1981).
properties
IUPAC Name |
8-(diethylaminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxychromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-3-23(4-2)12-16-18(24)7-6-15-21(25)17(13-28-22(15)16)14-5-8-19-20(11-14)27-10-9-26-19/h5-8,11,13,24H,3-4,9-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPQCJXHGVLEOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC4=C(C=C3)OCCO4)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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